molecular formula C15H18INOSi B12582374 Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- CAS No. 646029-27-8

Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-

Cat. No.: B12582374
CAS No.: 646029-27-8
M. Wt: 383.30 g/mol
InChI Key: QOQJIUYQEYRIFW-UHFFFAOYSA-N
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Description

Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- is a chemical compound known for its unique structure and properties It contains a benzamide core with an iodine atom, a propenyl group, and a trimethylsilyl-ethynyl group attached to it

Preparation Methods

The synthesis of Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- typically involves multiple steps. One common synthetic route includes the iodination of a benzamide derivative, followed by the introduction of the propenyl and trimethylsilyl-ethynyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- exerts its effects involves interactions with molecular targets and pathways. The iodine atom and the propenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trimethylsilyl-ethynyl group adds to the compound’s stability and reactivity, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- can be compared with other similar compounds, such as:

    2-Iodo-N-(2-propynyl)benzamide: This compound lacks the trimethylsilyl-ethynyl group, making it less stable and reactive in certain reactions.

    4-Iodo-N-(2-propynyl)benzamide: The position of the iodine atom differs, affecting the compound’s reactivity and applications.

    2,3-Dimethoxy-N-(2-propynyl)benzamide: The presence of methoxy groups alters the compound’s electronic properties and reactivity. The uniqueness of Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- lies in its combination of functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

646029-27-8

Molecular Formula

C15H18INOSi

Molecular Weight

383.30 g/mol

IUPAC Name

2-iodo-N-prop-2-enyl-N-(2-trimethylsilylethynyl)benzamide

InChI

InChI=1S/C15H18INOSi/c1-5-10-17(11-12-19(2,3)4)15(18)13-8-6-7-9-14(13)16/h5-9H,1,10H2,2-4H3

InChI Key

QOQJIUYQEYRIFW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CN(CC=C)C(=O)C1=CC=CC=C1I

Origin of Product

United States

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